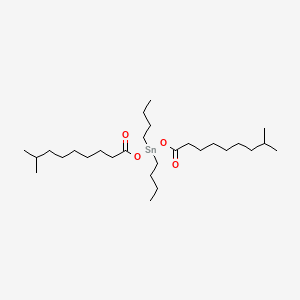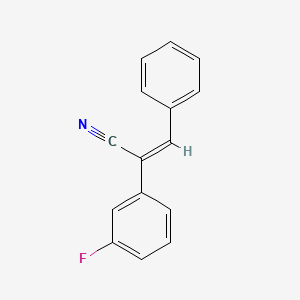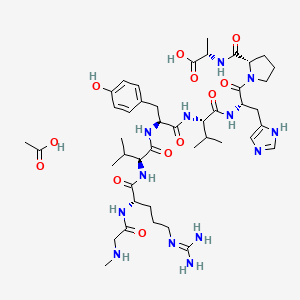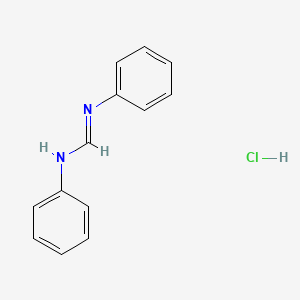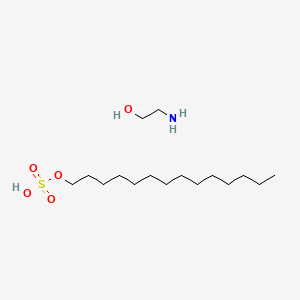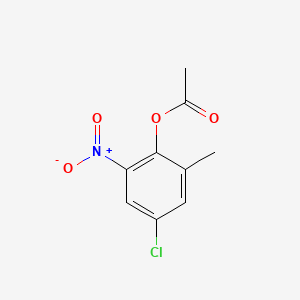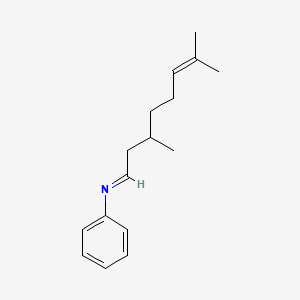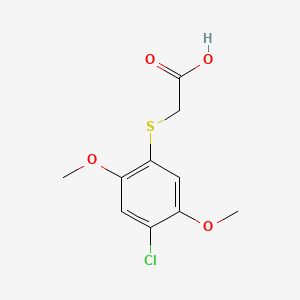
1-Ethoxy-1,3-dimethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,3-dimethoxypentane is an organic compound with the molecular formula C9H20O3. It is a member of the ether family, characterized by the presence of an oxygen atom bonded to two alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dimethoxypentane can be synthesized through the reaction of 1,3-dimethoxypentane with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mechanism involves the nucleophilic attack of the ethanol on the 1,3-dimethoxypentane, followed by the elimination of water .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1,3-dimethoxypentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
1-Ethoxy-1,3-dimethoxypentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1,3-dimethoxypentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxy-1,3-dimethoxypentane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-1,3-dimethoxyhexane: Similar structure but with an additional carbon in the alkyl chain.
1-Ethoxy-1,3-dimethoxybutane: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Ethoxy-1,3-dimethoxypentane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
94088-06-9 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-ethoxy-1,3-dimethoxypentane |
InChI |
InChI=1S/C9H20O3/c1-5-8(10-3)7-9(11-4)12-6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
XAPMEYQVHUTUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(OC)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



